1-Adamantylmethyl 2-(3-carbamoylpyridin-1-ium-1-yl)acetate;chloride
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Overview
Description
1-Adamantylmethyl 2-(3-carbamoylpyridin-1-ium-1-yl)acetate;chloride is a complex organic compound that features both adamantane and pyridinium moieties The adamantane structure is known for its rigidity and stability, while the pyridinium group is often associated with biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Adamantylmethyl 2-(3-carbamoylpyridin-1-ium-1-yl)acetate;chloride typically involves multiple steps. One common method starts with the reaction of acetylenedicarboxylic acid with nicotinamide or isonicotinamide to produce zwitterionic molecules . These intermediates are then further reacted with adamantylmethyl halides under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Adamantylmethyl 2-(3-carbamoylpyridin-1-ium-1-yl)acetate;chloride can undergo various types of chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form adamantanone derivatives.
Reduction: The pyridinium group can be reduced to form pyridine derivatives.
Substitution: Halogenation and alkylation reactions can occur at the adamantane and pyridinium sites.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br₂) and alkylating agents like methyl iodide (CH₃I) are frequently employed.
Major Products
The major products formed from these reactions include adamantanone derivatives, reduced pyridine compounds, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
1-Adamantylmethyl 2-(3-carbamoylpyridin-1-ium-1-yl)acetate;chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its stability and bioavailability.
Industry: Utilized in the production of advanced materials and polymers due to its rigid structure.
Mechanism of Action
The mechanism of action of 1-Adamantylmethyl 2-(3-carbamoylpyridin-1-ium-1-yl)acetate;chloride involves its interaction with specific molecular targets. The adamantane moiety provides stability and enhances the compound’s ability to penetrate biological membranes. The pyridinium group can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This dual functionality makes the compound a versatile tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
1-Adamantylmethyl 2-(4-carbamoylpyridin-1-ium-1-yl)acetate: Similar structure but with a different position of the carbamoyl group.
4-Carbamoylpyridinium acetylenedicarboxylate: A related compound with a different core structure.
Uniqueness
1-Adamantylmethyl 2-(3-carbamoylpyridin-1-ium-1-yl)acetate;chloride is unique due to its combination of adamantane and pyridinium moieties, which confer both stability and biological activity. This makes it particularly valuable in applications requiring both properties, such as drug development and advanced material synthesis.
Properties
IUPAC Name |
1-adamantylmethyl 2-(3-carbamoylpyridin-1-ium-1-yl)acetate;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3.ClH/c20-18(23)16-2-1-3-21(10-16)11-17(22)24-12-19-7-13-4-14(8-19)6-15(5-13)9-19;/h1-3,10,13-15H,4-9,11-12H2,(H-,20,23);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INCXYBQDISJGEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)COC(=O)C[N+]4=CC=CC(=C4)C(=O)N.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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